molecular formula C13H17ClO B7845671 Cyclohexyl (3-chlorophenyl)methanol CAS No. 522654-02-0

Cyclohexyl (3-chlorophenyl)methanol

Cat. No.: B7845671
CAS No.: 522654-02-0
M. Wt: 224.72 g/mol
InChI Key: DVTKDLXICXTKCH-UHFFFAOYSA-N
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Description

Cyclohexyl (3-chlorophenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3-chlorophenyl group with a hydroxyl group (-OH) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of 3-chlorophenylmagnesium bromide with cyclohexanone to form this compound.

  • Reduction of Ketones: Another method includes the reduction of 3-chlorophenyl cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

  • Oxidation: this compound can be oxidized to cyclohexyl (3-chlorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the hydroxyl group to a methylene group, producing cyclohexyl (3-chlorophenyl)methane.

  • Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O, heat

  • Reduction: NaBH4, LiAlH4, ether

  • Substitution: AlCl3, RCl (where R is an alkyl or acyl group), room temperature

Major Products Formed:

  • Cyclohexyl (3-chlorophenyl)carboxylic acid (from oxidation)

  • Cyclohexyl (3-chlorophenyl)methane (from reduction)

  • Various substituted phenyl derivatives (from substitution reactions)

Scientific Research Applications

Cyclohexyl (3-chlorophenyl)methanol is used in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexyl (3-chlorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Cyclohexyl (3-chlorophenyl)methanol is similar to other phenolic compounds, such as:

  • Benzyl alcohol: Similar structure but lacks the cyclohexyl group.

  • 3-Chlorophenol: Similar chlorophenyl group but lacks the cyclohexyl and methanol components.

  • Cyclohexanol: Similar cyclohexyl group but lacks the chlorophenyl component.

Uniqueness: this compound is unique due to the combination of the cyclohexyl group and the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-chlorophenyl)-cyclohexylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKDLXICXTKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291154
Record name 3-Chloro-α-cyclohexylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522654-02-0
Record name 3-Chloro-α-cyclohexylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522654-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α-cyclohexylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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